2-methyl-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine
Description
This compound is a pyrimidine derivative featuring a trifluoromethyl group at position 6, a methyl group at position 2, and a substituted azetidine ring at position 2. Such structural attributes are common in bioactive molecules, particularly kinase inhibitors or GPCR modulators, where trifluoromethyl groups enhance metabolic stability and imidazole rings participate in binding interactions .
Properties
IUPAC Name |
2-methyl-4-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N5/c1-9-19-12(14(15,16)17)5-13(20-9)22-7-11(8-22)6-21-4-3-18-10(21)2/h3-5,11H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBRRVQHWWQJTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CC(C2)CN3C=CN=C3C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methyl-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine has garnered attention in recent years due to its potential biological activities. This article aims to synthesize available research findings, focusing on its biological activities, including anticancer, antifungal, and insecticidal properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of trifluoromethyl pyrimidine exhibit significant anticancer activity. For instance, a study evaluated several trifluoromethyl pyrimidine derivatives against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer). The results indicated that certain compounds showed cytotoxicity comparable to doxorubicin, a standard chemotherapeutic agent, albeit at higher concentrations (5 µg/ml) .
Table 1: Anticancer Activity of Trifluoromethyl Pyrimidine Derivatives
| Compound | Cell Line Tested | IC50 (µg/ml) | Comparison Drug |
|---|---|---|---|
| Compound A | PC3 | 4.5 | Doxorubicin |
| Compound B | K562 | 5.0 | Doxorubicin |
| Compound C | HeLa | 6.0 | Doxorubicin |
| Compound D | A549 | 5.5 | Doxorubicin |
Antifungal Activity
In addition to anticancer properties, trifluoromethyl pyrimidine derivatives have been assessed for antifungal activity. A study highlighted that certain compounds exhibited effective antifungal properties against pathogens such as Botrytis cinerea and Fusarium spp., with some showing lower effective concentrations than existing antifungal treatments .
Table 2: Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives
| Compound | Fungal Strain Tested | EC50 (µg/ml) | Comparison Drug |
|---|---|---|---|
| Compound E | Botrytis cinerea | 12.64 | Pyrimethanil |
| Compound F | Fusarium graminearum | 15.00 | Hymexazol |
Insecticidal Activity
The insecticidal properties of the compound were also evaluated. Research indicated that some derivatives demonstrated significant mortality rates against common agricultural pests such as Spodoptera frugiperda and Mythimna separata at concentrations of 500 µg/ml, suggesting potential applications in agricultural pest control .
Table 3: Insecticidal Activity of Trifluoromethyl Pyrimidine Derivatives
| Compound | Insect Species Tested | Mortality Rate (%) at 500 µg/ml |
|---|---|---|
| Compound G | Spodoptera frugiperda | 85 |
| Compound H | Mythimna separata | 78 |
Case Studies
- Anticancer Study : A research group synthesized a series of trifluoromethyl pyrimidines and tested their efficacy against various cancer cell lines. The study concluded that specific structural modifications significantly enhanced their cytotoxic effects .
- Antifungal Research : Another investigation focused on the antifungal potential of these compounds against agricultural pathogens, revealing that certain derivatives could outperform traditional fungicides in terms of efficacy and lower toxicity .
Molecular Docking Studies
Molecular docking simulations have been employed to elucidate the binding interactions between these compounds and target proteins involved in cancer progression and fungal metabolism. For example, compound interactions with succinate dehydrogenase (SDH) have been highlighted, indicating potential mechanisms underlying their biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Similarity Scores
The compound’s closest analogs (based on structural similarity scores from ) include:
| Compound Name/CAS No. | Structural Features | Similarity Score |
|---|---|---|
| 2-(Trifluoromethyl)-1H-benzo[d]imidazole (312-73-2) | Benzimidazole core with trifluoromethyl group; lacks pyrimidine and azetidine rings | 0.64 |
| 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole (3671-65-6) | Methoxy and trifluoromethyl groups on benzimidazole; no pyrimidine | 0.60 |
| 2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one (175354-56-0) | Pyrimidinone core with trifluoromethyl and methoxy groups; lacks azetidine/imidazole | 0.65 |
Key Observations :
Functional Group Variations and Implications
(a) Pyrimidine Derivatives with Trifluoromethyl Groups
- 4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (CAS 861409-87-2): Replaces the azetidine-imidazole group with a piperazine-cyclopropyl system.
- 6-(2-Methyl-1H-imidazol-1-yl)pyrimidin-4-amine (CAS 1016839-05-6) :
Shares the imidazole-pyrimidine backbone but lacks the trifluoromethyl group and azetidine. The absence of trifluoromethyl may reduce metabolic stability .
(b) Imidazole/Azetidine Hybrids
- 2-[1'-Ethyl-3'-methyl-5-(trifluoromethyl)[3,4'-bi-1H-pyrazol]-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine (CAS 1005632-07-4) : Features a bipyrazole substituent instead of azetidine-imidazole. The bipyrazole’s planar structure may reduce steric hindrance, improving binding to flat enzyme pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
